molecular formula C16H11BrF3N3 B2474409 5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole CAS No. 391637-69-7

5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole

Cat. No.: B2474409
CAS No.: 391637-69-7
M. Wt: 382.184
InChI Key: ITSRDZFHXOKCKO-AFPJDJCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is a useful research compound. Its molecular formula is C16H11BrF3N3 and its molecular weight is 382.184. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

A series of derivatives including 5-bromo-3-substituted-1H-indole compounds has been synthesized and studied for their activity on HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase (RT) associated functions. These derivatives have shown activity towards both DNA polymerase and ribonuclease H in the µM range (Meleddu et al., 2016).

Cytotoxicity Evaluation for Cancer Treatment

New series of 5-bromo-3-substituted-1H-indole compounds have been synthesized and evaluated for cytotoxicity against various human tumor cell lines. Some of these compounds demonstrated significant cytotoxicity, particularly against breast, lung, and ovarian cancer cell lines (Karalı et al., 2002).

Antibacterial and Antiviral Activities

Compounds including 5-bromo-3-substituted-1H-indole have been screened for their antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities. These compounds have shown potential in combating various bacterial and viral infections (Sen Gupta & Rastogi, 1986).

Synthesis of Bioactive Compounds

5-Bromo-3-substituted-1H-indoles have been used as precursors in the synthesis of various bioactive compounds. They have been employed in the synthesis of pyrazoles and indolyl compounds with potential antimicrobial and antitumor activities (Martins et al., 2013).

Vascular-Disrupting Agent for Cancer Treatment

Derivatives of 5-bromo-3-substituted-1H-indole, such as 5-(1-Methyl-4-phenyl-imidazol-5-yl)indoles, have been tested as analogs of natural vascular-disrupting agents for cancer treatment. These compounds have shown efficacy in disrupting the microtubule cytoskeleton of cancer cells and destroying real blood vessels within tumor xenografts in mice (Mahal et al., 2016).

Antimicrobial Activity

Compounds containing 5-bromo-3-substituted-1H-indole have been evaluated for their in vitro antibacterial activity against various bacterial and fungal strains, showing high antimicrobial activity in some cases (Ashok et al., 2015).

Properties

IUPAC Name

N-[(Z)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3N3/c17-12-4-5-15-14(7-12)10(8-21-15)9-22-23-13-3-1-2-11(6-13)16(18,19)20/h1-9,21,23H/b22-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSRDZFHXOKCKO-AFPJDJCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN=CC2=CNC3=C2C=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/N=C\C2=CNC3=C2C=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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